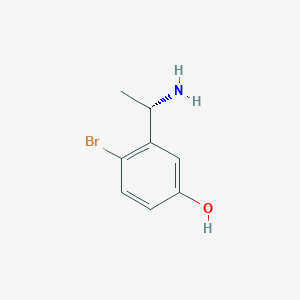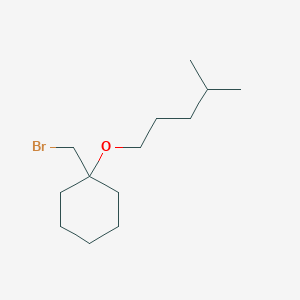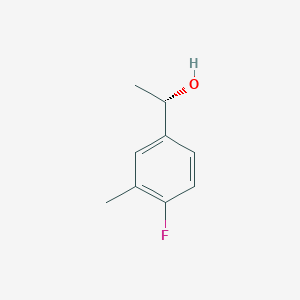
(S)-3-(1-Aminoethyl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The presence of both an amino group and a bromine atom on the phenol ring makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-4-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which utilizes biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its atom-economical and cost-effective nature.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is scalable and provides high selectivity for primary amines.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Aminoethyl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminoethyl)-4-bromophenol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(1-Aminoethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a phenol group.
(S)-4-(1-Aminoethyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(S)-3-(1-Aminoethyl)-4-bromophenol is unique due to the presence of both an amino group and a bromine atom on the phenol ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminoethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clave InChI |
FZOWJJBGZSCQQW-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)O)Br)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)





![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)


